4-Acetyl-5,6,7,8-tetrahydro-1-methyl-7-(4-pyridinyl)-3(2h)-isoquinolinone
4-Acetyl-5,6,7,8-tetrahydro-1-methyl-7-(4-pyridinyl)-3(2h)-isoquinolinone
Brand Name:
Vulcanchem
CAS No.:
107189-96-8
VCID:
VC20782327
InChI:
InChI=1S/C17H18N2O2/c1-10-15-9-13(12-5-7-18-8-6-12)3-4-14(15)16(11(2)20)17(21)19-10/h5-8,13H,3-4,9H2,1-2H3,(H,19,21)
SMILES:
CC1=C2CC(CCC2=C(C(=O)N1)C(=O)C)C3=CC=NC=C3
Molecular Formula:
C17H18N2O2
Molecular Weight:
282.34 g/mol
4-Acetyl-5,6,7,8-tetrahydro-1-methyl-7-(4-pyridinyl)-3(2h)-isoquinolinone
CAS No.: 107189-96-8
Cat. No.: VC20782327
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107189-96-8 |
|---|---|
| Molecular Formula | C17H18N2O2 |
| Molecular Weight | 282.34 g/mol |
| IUPAC Name | 4-acetyl-1-methyl-7-pyridin-4-yl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one |
| Standard InChI | InChI=1S/C17H18N2O2/c1-10-15-9-13(12-5-7-18-8-6-12)3-4-14(15)16(11(2)20)17(21)19-10/h5-8,13H,3-4,9H2,1-2H3,(H,19,21) |
| Standard InChI Key | NVTWQACIVZHUPA-UHFFFAOYSA-N |
| SMILES | CC1=C2CC(CCC2=C(C(=O)N1)C(=O)C)C3=CC=NC=C3 |
| Canonical SMILES | CC1=C2CC(CCC2=C(C(=O)N1)C(=O)C)C3=CC=NC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator